molecular formula C18H20FN3O2 B2620776 2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone CAS No. 1797596-65-6

2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2620776
CAS No.: 1797596-65-6
M. Wt: 329.375
InChI Key: PBLGRPUPVOHXNG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a sophisticated chemical building block of significant interest in medicinal chemistry and neuroscience research. This compound features a piperidine core, a common motif in pharmaceuticals, which is functionalized with both a 4-fluorophenyl group and a 6-methylpyridazine ring. The structural architecture of this molecule suggests potential for diverse research applications, particularly in the design and synthesis of novel biologically active molecules. Compounds with similar piperidine and fluorophenyl substructures have been investigated for their interactions with central nervous system (CNS) targets . Research into related chemical scaffolds has shown promise in the development of ligands for G protein-coupled receptors (GPCRs), such as the metabotropic glutamate receptors (mGluRs), which are important therapeutic targets for a range of neurological and psychiatric disorders . The presence of the pyridazine ring, a nitrogen-containing heterocycle, further enhances its value as a key intermediate for researchers exploring structure-activity relationships (SAR) in drug discovery programs . This product is offered as a high-purity solid for research purposes. It is intended for use in laboratory settings only by qualified scientists. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-13-2-7-17(21-20-13)24-16-8-10-22(11-9-16)18(23)12-14-3-5-15(19)6-4-14/h2-7,16H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLGRPUPVOHXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Formation of the Fluorophenyl Intermediate:

    Synthesis of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The fluorophenyl and piperidine intermediates are coupled using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.

    Introduction of the Pyridazinyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Overview

2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that has gained attention in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a fluorophenyl group, a piperidine ring, and a pyridazinyl moiety, suggest multiple potential applications.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects, especially in the treatment of neurological disorders. Its structural characteristics may allow it to interact with specific receptors or enzymes, modulating biological pathways that are crucial for treating conditions such as anxiety, depression, and other mental health disorders.

Research indicates that derivatives of piperidine and pyridazine often exhibit significant pharmacological properties. The biological activity of this compound is hypothesized to involve interactions with biological macromolecules, potentially leading to various physiological effects.

Antimicrobial Properties

Pyridazine derivatives have been noted for their antibacterial and antifungal properties. This compound may inhibit the growth of various pathogens due to the presence of the pyridazinyl moiety, which has shown efficacy against Gram-positive and Gram-negative bacteria.

Types of Reactions

The compound can undergo several chemical reactions:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Employing reducing agents such as lithium aluminum hydride.
  • Substitution : Participating in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationPotassium permanganateAcidic or basic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionHalogenating agentsVaries based on functional groups

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Neurological Disorders : Investigations into its efficacy in animal models for anxiety and depression have shown promising results.
  • Antimicrobial Studies : Laboratory tests have demonstrated its ability to inhibit bacterial growth, supporting its use in developing new antimicrobial agents.
  • Synthetic Pathways : Research into synthetic routes has optimized yields and purity, enhancing its feasibility for industrial production.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Substituent Variations

Pyridazine vs. Pyridine/Pyridazinone
  • Target Compound : The 6-methylpyridazin-3-yloxy group features two adjacent nitrogen atoms, enabling strong dipole interactions and hydrogen bonding.
  • The tert-butyl ester in S15 may improve solubility but limits metabolic stability compared to the target’s methylpyridazine .
  • 6-(4-Fluorophenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one (): Incorporates a pyridazinone (oxidized pyridazine), introducing a ketone oxygen that enhances hydrogen-bond acceptor capacity. This modification could improve target affinity but reduce membrane permeability .
Triazolopyrimidine vs. Pyridazine
  • Compound in : Features a triazolo[4,5-d]pyrimidine core, a larger heterocycle with three nitrogen atoms.

Fluorophenyl Group Positioning

  • Target Compound : 4-Fluorophenyl (para-substitution) optimizes electronic effects (electron-withdrawing) and steric minimalism.

Piperidine vs. Piperazine Scaffolds

  • Target Compound : Piperidine (saturated six-membered ring with one nitrogen) offers moderate basicity and flexibility.
  • Compounds in and : Use piperazine (two nitrogen atoms), increasing solubility via hydrogen bonding but altering pKa and binding kinetics .

Ketone Linker Modifications

  • Target Compound: Ethanone linker provides a short, rigid spacer.
  • Compound in : Includes a pyrimidinyloxy-piperidine scaffold with a methanesulfonylphenyl group, enhancing sulfonyl-mediated protein interactions but increasing molecular weight .

Data Table: Structural and Functional Comparison

Compound Name Core Heterocycle Fluorophenyl Position Piperidine/Piperazine Key Modifications Potential Advantages
Target Compound Pyridazine 4- Piperidine 6-Methylpyridazin-3-yloxy Balanced solubility, dipole interactions
S15 () Pyridine 4- Piperidine Pyridin-4-yl, tert-butyl ester Enhanced π-stacking, solubility
Compound Pyridazinone 2- Piperazine Oxo group at pyridazinone Strong H-bond acceptor capacity
Compound Triazolopyrimidine N/A Piperazine Triazolo[4,5-d]pyrimidin-7-yl Multi-site nitrogen interactions
Compound Pyrimidine 2- Piperidine Methanesulfonylphenyl Enhanced protein binding

Research Implications

  • Target Compound : Its pyridazine-piperidine architecture balances lipophilicity and polarity, making it suitable for central nervous system (CNS) targets where blood-brain barrier penetration is critical.
  • Metabolic Stability: Methylpyridazine (target) may resist oxidative metabolism better than pyridazinone () but less than tert-butyl esters () .
  • Selectivity : Ortho-fluorophenyl () could reduce off-target effects compared to para-substituted analogs .

Biological Activity

2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone, also known by its CAS number 1797596-65-6, is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound incorporates a fluorophenyl group, a piperidine ring, and a pyridazinyl moiety, suggesting various biological activities that merit investigation.

The molecular formula of this compound is C18H20FN3O2C_{18}H_{20}FN_3O_2, with a molecular weight of approximately 329.4 g/mol. Its structure includes functional groups that are significant for biological interactions, making it a candidate for further pharmacological studies.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as receptors or enzymes. These interactions can modulate cellular pathways, leading to various physiological effects. However, detailed studies are necessary to elucidate the exact mechanisms involved.

Biological Activity Overview

Research on similar compounds indicates that derivatives of piperidine and pyridazine often exhibit significant pharmacological properties. The following sections summarize key findings regarding the biological activity of this compound.

Antimicrobial Properties

Pyridazine derivatives have been noted for their antibacterial and antifungal properties. Research indicates that compounds in this class can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria . The presence of the pyridazinyl moiety in our compound may confer similar antimicrobial activities.

Neuropharmacological Effects

Given the presence of the piperidine ring, which is often associated with neuroactive compounds, there is potential for neuropharmacological applications. Compounds featuring piperidine have been explored for their effects on neurotransmitter systems and may offer therapeutic benefits in treating neurological disorders.

Case Studies and Research Findings

A number of studies have investigated similar compounds to elucidate their biological activities:

Study Findings
Umesha et al. (2009)Reported significant antitumor activity in pyrazole derivatives targeting BRAF and EGFR pathways .
Recent Review (2024)Highlighted broad-spectrum antimicrobial activity in pyridazine derivatives .
BenchChem AnalysisDiscussed the synthesis and potential applications of related compounds in medicinal chemistry.

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